Home > Products > Screening Compounds P19902 > 4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine - 2034408-06-3

4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Catalog Number: EVT-2968629
CAS Number: 2034408-06-3
Molecular Formula: C18H17F3N4O3
Molecular Weight: 394.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

Compound Description: DBTFP-1 is a tri-fluorinated chalcone synthesized from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one via a Claisen-Schmidt condensation reaction. [] Computational investigations using density functional theory (DFT) revealed a lower band gap in DBTFP-1 compared to its analogue DBTFP-2 (see below). [] This suggests strong intramolecular charge transfer, potentially contributing to its biological activity. DBTFP-1 demonstrated significant antibacterial activity against P. vulgaris and S. aureus and antifungal activity against A. niger and C. albicans. []

Relevance: DBTFP-1, like (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, features the 2,3-dihydrobenzo[b][1,4]dioxin moiety and a trifluoromethyl substituent. The key difference lies in the linker connecting these two groups: DBTFP-1 employs a chalcone scaffold, while the target compound uses a piperazinylmethanone linker.

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

Compound Description: DBTFP-2 is another tri-fluorinated chalcone synthesized from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. [] It differs from DBTFP-1 by possessing a trifluoromethoxy substituent instead of a trifluoromethyl group. [] This structural modification leads to a wider band gap compared to DBTFP-1, suggesting weaker intramolecular charge transfer. [] DBTFP-2 displayed a weaker antimicrobial activity profile compared to DBTFP-1. []

Relevance: DBTFP-2 shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, although the position of attachment on the dioxin ring differs. [] The trifluoromethoxy group in DBTFP-2 is an oxygen analogue of the trifluoromethyl group found in the target compound. Both compounds are classified as chalcones.

(E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Compound Description: This compound is a chalcone featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-chlorophenyl group linked by a propenone bridge. [] The paper highlights its synthesis and crystal structure, but doesn't delve into its biological activity. []

Relevance: Similar to (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, this compound contains the 2,3-dihydrobenzo[b][1,4]dioxin moiety, though attached at a different position. [] Both belong to the chalcone class of compounds.

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

Compound Description: S 18126 is a benzoindane derivative demonstrating potent and selective antagonism at dopamine D4 receptors (Ki = 2.4 nM). [] Despite its high in vitro selectivity, its in vivo effects suggest possible residual antagonist actions at D2 (or D3) receptors. []

Relevance: S 18126 shares the 2,3-dihydrobenzo[1,4]dioxin moiety and the piperazine ring with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] The main differences reside in the substitution on the piperazine nitrogen (an indan-2-yl group in S 18126 versus a methanone group linked to a trifluoromethyl-substituted pyrimidine in the target compound) and the point of attachment of the dihydrobenzodioxin ring to the piperazine.

(E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide

Compound Description: This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a phenylhydrazinecarbothioamide group via a methylene bridge. [] The paper primarily focuses on its crystal structure, without exploring its biological activity. []

Relevance: This compound and (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone both possess the 2,3-dihydrobenzo[b][1,4]dioxin moiety. [] The key structural distinctions lie in the nature of the substituents linked to the dioxin ring.

4-cyano-N-{(2R)-2-[4-(2,3-dihydrobenzo[1,4]dioxin-5-yl)piperazin-1-yl]propyl}-N-pyridin-2-ylbenzamide hydrochloride

Compound Description: This compound exists in both crystalline and amorphous forms. [] Its defining features include a 2,3-dihydrobenzo[1,4]dioxin moiety, a piperazine ring, and a pyridin-2-ylbenzamide moiety. []

Relevance: This compound exhibits substantial structural similarity to (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, sharing the 2,3-dihydrobenzo[1,4]dioxin group and the piperazine ring. [] The key differences lie in the substituents on the piperazine nitrogen (a propyl chain linked to a pyridin-2-ylbenzamide group versus a methanone group linked to a trifluoromethyl-substituted pyrimidine in the target compound) and the point of attachment of the dihydrobenzodioxin ring to the piperazine.

2-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-5-(4-nitrobenzylsulfanyl)-[1,3,4]oxadiazole

Compound Description: This compound features a 2,3-dihydrobenzo[1,4]dioxin moiety connected to a substituted [, , ]oxadiazole ring. []

(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one (22)

Compound Description: This chalcone derivative exhibits potent and selective inhibitory activity against human monoamine oxidase B (hMAO-B) with an IC50 of 0.026 μM. [] It acts as a competitive and reversible inhibitor of hMAO-B. []

Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety and the chalcone scaffold with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] The difference lies in the substitution pattern on the aromatic ring attached to the propenone moiety.

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b)

Compound Description: 35b is a potent and selective JNK3 inhibitor (IC50 = 9.7 nM) with neuroprotective effects against Aβ-induced neuronal cell death. [] It demonstrates excellent selectivity over JNK1 (>1000-fold) and JNK2 (-10-fold). []

Relevance: 35b shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety and the pyrimidine ring with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] While both compounds have a piperidine ring, its position and connection differ. Notably, 35b lacks the piperazine ring present in the target compound.

5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione (I)

Compound Description: Compound I is a uracil-5-tertiary sulfonamide. [] This compound was subjected to computational quantum chemical (CQC) studies, including DFT calculations and spectral data analysis (NMR, FT-Raman, FT-IR, and UV-Vis). [] Additionally, its pharmacokinetic properties and bioactivity were assessed computationally. []

Relevance: Compound I and (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone share the 2,3-dihydrobenzo[b][1,4]dioxin group and the piperazine ring. [] They differ in the substituents on the piperazine nitrogen (a sulfonyl group linked to a uracil ring in Compound I versus a methanone group linked to a trifluoromethyl-substituted pyrimidine in the target compound).

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This compound exhibits inhibitory activity against VEGFR1 (IC50 = 2.5 μM) and P-gp efflux pumps (MDR1, ABCB1; EC50 = 35-74 μM), demonstrating its potential as a multi-drug resistance-reversal agent. []

Relevance: Although this compound does not contain the exact 2,3-dihydrobenzo[b][1,4]dioxin moiety present in (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, it features the structurally related benzo[d][1,3]dioxol group. [] Both compounds include an aromatic amide group and a substituted aromatic ring.

2,3-Dihydroxybenzoic acid derivatives

Compound Description: These derivatives, specifically those with lipophilic substituents like 4-ethoxyphenyl, 2-cyclohexenylethyl, cycloheptyl, cyclohexyl, tert-octyl, 4-isopropylphenyl, 2,3-dihydrobenzo[1,4]dioxin-7-yl, benzo[1,3]-dioxol-6-yl, or adamantyl-1-yl, exhibit inhibitory activity against tyrosinase and melanin formation, making them potentially useful for skin-whitening applications. []

Relevance: Some of these derivatives, particularly the one with a 2,3-dihydrobenzo[1,4]dioxin-7-yl substituent, share the dihydrobenzodioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] The difference lies in the core structure: benzoic acid derivatives versus a piperazinylmethanone scaffold in the target compound.

N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine (DDPB)

Compound Description: DDPB is a deep blue emitter (435 nm) with high thermal stability and a high photoluminescence quantum yield (ΦPL = 0.87). [] It also exhibits efficient electroluminescence with an external quantum efficiency of 2.01% in OLED devices. []

Relevance: DDPB and (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone both contain the 2,3-dihydrobenzo[b][1,4]dioxin moiety. [] The primary difference lies in the core structure: a complex aromatic system featuring an imidazole ring in DDPB compared to a piperazinylmethanone core in the target compound.

2-(1-(9H-carbazol-9-yl)naphthalen-4-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole (CDDPI)

Compound Description: CDDPI is a blue emissive material with dual carrier transport properties, resulting in high electroluminescent efficiencies. []

Relevance: CDDPI shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] The main structural difference lies in the large, fused aromatic system containing a phenanthroimidazole core in CDDPI compared to the piperazinylmethanone structure of the target compound.

N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine (DBDPA)

Compound Description: DBDPA is a blue emissive material used as a host in OLED devices. []

Relevance: DBDPA and (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone share the 2,3-dihydrobenzo[b][1,4]dioxin moiety. [] The structural distinction lies in the extended aromatic system with a phenanthroimidazole core in DBDPA, contrasting with the simpler piperazinylmethanone structure of the target compound.

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (1)

Compound Description: This N-aryl cinnamide derivative acts as an antagonist of the vanilloid receptor-1 (TRPV1 or VR1), blocking the capsaicin-induced and pH-induced uptake of (45)Ca(2+) in TRPV1-expressing Chinese hamster ovary cells with IC50 values of 17 ± 5 and 150 ± 80 nM, respectively. []

Relevance: This compound and (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone share the 2,3-dihydrobenzo[b][1,4]dioxin moiety. [] They differ in the core structure, with the related compound featuring a cinnamide scaffold.

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole (1)

Compound Description: This molecule is a blue-emissive phenanthroimidazole derivative designed for non-doped OLED applications. [] It exhibits a dominant triplet–triplet annihilation (TTA) process due to its excited state energy levels (2ET1 > ES1). []

Relevance: This compound and (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone share the 2,3-dihydrobenzo[b][1,4]dioxin moiety. [] The difference lies in the extended aromatic system with a phenanthroimidazole core in the related compound, contrasting with the piperazinylmethanone core in the target compound.

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole (2)

Compound Description: This blue-emissive phenanthroimidazole derivative, similar to compound 1 above, features a dominant triplet–triplet annihilation (TTA) process. []

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole (3)

Compound Description: This blue-emissive pyrenyl dihydrobenzodioxin phenanthroimidazole derivative exhibits efficient electroluminescence in non-doped OLED devices, attributed to its TTA contribution. []

(R)-3,4-dihydroxy-5,4',α-trimethoxybibenzyl (dendrocandin A)

Compound Description: Dendrocandin A is a bibenzyl natural product isolated from Dendrobium candidum. []

Relevance: Although dendrocandin A does not contain the 2,3-dihydrobenzo[b][1,4]dioxin moiety present in (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, it belongs to the bibenzyl class of compounds, which are sometimes considered structurally related to dihydrobenzodioxins due to their similar aromatic ring systems.

4-[2-[(2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-hydroxymethyl-8-methoxy-2,3-dihydrobenzo[1,4]dioxin-6-yl]ethyl]-1-methoxyl benzene (dendrocandin B)

Compound Description: Dendrocandin B is another bibenzyl natural product isolated from Dendrobium candidum. []

Relevance: Dendrocandin B, unlike (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, features a dihydrobenzodioxin moiety directly integrated into its bibenzyl core structure.

(1S,2S,3S,4R,5S)-5-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylbenzyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Compound Description: This compound is a sodium-glucose linked transporter (SGLT) inhibitor. [] It exists as an amine solvate and has a defined crystalline form. []

Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] It differs significantly in its core structure, featuring a dioxabicyclo[3.2.1]octane core linked to a dihydrobenzodioxin-substituted benzyl group.

N-(4-(10-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazol-2-yl)anthracen-9-yl)phenyl)-N-phenylbenzenamine (DPIAPPB)

Compound Description: DPIAPPB is a deep blue emitter with excellent thermal stability and high photoluminescence quantum yield (Φs/f = 0.82/0.70). [] It exhibits multifunctional properties, including hot exciton characteristics and a hybridized local charge transfer state (HLCT). []

2-(10-(9H-carbazol-9-yl)anthracen-9-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole (CADPPI)

Compound Description: CADPPI is a deep blue emitter with a high photoluminescence quantum yield (Φs/f = 0.91/0.83), designed for non-doped OLED applications. []

Relevance: CADPPI shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] It differs significantly in its core structure, featuring a complex aromatic system incorporating a phenanthroimidazole core linked to an anthracene unit, unlike the piperazinylmethanone core in the target compound.

A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethylbenzyl)urea)

Compound Description: A-425619 is a potent and selective antagonist at both human and rat transient receptor potential type V1 (TRPV1) receptors. []

Relevance: While A-425619 lacks the 2,3-dihydrobenzo[b][1,4]dioxin moiety present in (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, it shares the trifluoromethyl group. [] Both compounds are antagonists of receptors involved in pain signaling.

(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG9810)

Compound Description: AMG9810 is a selective TRPV1 antagonist that effectively blocks capsaicin- and piperine-mediated lick suppression in a mouse brief access taste aversion assay. []

Imidazolidin-2-1,3-disubstituted derivatives

Compound Description: These derivatives, featuring specific substituents on the imidazolidine ring, act as CYP17 inhibitors. []

Relevance: While these imidazolidin-2-1,3-disubstituted derivatives do not directly share the 2,3-dihydrobenzo[b][1,4]dioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, one specific derivative includes a 2,3-dihydro-benzo[1,4]dioxin-6-yl substituent. [] This highlights the potential for incorporating the dihydrobenzodioxin moiety into various pharmacologically active scaffolds.

[6-(cis-2,6-dimethylmorpholine-4-yl)pyridin-3-yl]-amide 2-methyl-4'-trifluoromethoxybiphenyl-3-carboxylic acid

Compound Description: This compound is a Smoothened inhibitor used in combination with a PI3K kinase inhibitor for the treatment of Hedgehog-associated cancers. []

Relevance: While this compound does not share the 2,3-dihydrobenzo[b][1,4]dioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, it possesses a trifluoromethoxy group, highlighting the potential for using this substituent in different therapeutic contexts.

1-[(5-chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine

Compound Description: This compound is a selective antagonist of the histamine H4 receptor. []

Overview

4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that incorporates a piperazine moiety, a benzodioxine carbonyl group, and a trifluoromethyl-substituted pyrimidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source and Classification

This compound falls under the category of heterocyclic compounds, specifically those that contain both nitrogen and oxygen in their structure. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its biological activity. The compound can be classified as a pharmaceutical intermediate or an active pharmaceutical ingredient, depending on its application in drug formulations.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves several key steps:

  1. Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors, often involving phenolic compounds and carbonyl sources.
  2. Piperazine Attachment: The 2,3-dihydro-1,4-benzodioxine moiety is then reacted with piperazine derivatives under acidic or basic conditions to form the desired piperazinyl linkage.
  3. Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished using reagents such as trifluoromethyl iodide or other fluorination agents that selectively introduce this substituent onto the pyrimidine ring.
  4. Final Coupling: The final product is obtained through coupling reactions that link the piperazine-benzodioxine unit to the trifluoromethyl-pyrimidine framework.
Molecular Structure Analysis

Structure and Data

The molecular formula for 4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can be represented as:

C16H16F3N3O3C_{16}H_{16}F_3N_3O_3

The compound features multiple functional groups:

  • A benzodioxine ring providing structural stability.
  • A piperazine moiety contributing to its pharmacological properties.
  • A trifluoromethyl group enhancing its lipophilicity and potentially its biological activity.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine the spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions and Technical Details

This compound may undergo various chemical reactions:

  1. Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  2. Reduction Reactions: The carbonyl group in the benzodioxine may be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Acylation: The introduction of acyl groups can modify its biological activity and solubility properties.

These reactions are typically carried out under controlled conditions to maximize yield and minimize by-products.

Mechanism of Action

Process and Data

The mechanism of action for 4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves interactions with specific biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of certain pathways, influencing cellular responses.

For example, it could potentially inhibit specific kinases or receptors involved in signal transduction pathways relevant to cancer or neurological disorders. Detailed studies using biochemical assays would be necessary to elucidate its precise mechanism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine include:

  • Melting Point: Determined experimentally.
  • Solubility: Likely soluble in organic solvents due to its lipophilic nature; solubility in water may be limited due to the presence of hydrophobic groups.

Chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards nucleophiles and electrophiles based on functional groups present.
Applications

Scientific Uses

This compound has several potential applications:

  1. Pharmaceutical Development: It may serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer or psychiatric disorders.
  2. Biochemical Research: Used in studies investigating enzyme inhibition or receptor binding affinities.
  3. Material Science: Its unique structural features could lend themselves to applications in developing novel materials with specific electronic or optical properties.

Properties

CAS Number

2034408-06-3

Product Name

4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone

Molecular Formula

C18H17F3N4O3

Molecular Weight

394.354

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)15-9-16(23-11-22-15)24-5-7-25(8-6-24)17(26)14-10-27-12-3-1-2-4-13(12)28-14/h1-4,9,11,14H,5-8,10H2

InChI Key

CHULIYWHAJWSRY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3COC4=CC=CC=C4O3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.